tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate
Description
Properties
Molecular Formula |
C15H24N2O3 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(prop-2-ynylcarbamoyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-10-16-13(18)11-6-8-12(9-7-11)17-14(19)20-15(2,3)4/h1,11-12H,6-10H2,2-4H3,(H,16,18)(H,17,19) |
InChI Key |
DOPNEYOMQBAPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Cyclohexyl Amine
Starting Material : (1r,4r)-4-Aminocyclohexanecarboxylic acid
Reagents : Boc anhydride (di-tert-butyl dicarbonate), base (e.g., triethylamine)
Conditions :
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature: 0°C to room temperature (RT)
-
Time: 4–12 hours
Procedure :
The primary amine is protected using Boc anhydride in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, forming the Boc-protected intermediate:
Activation of Carboxylic Acid
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride
Conditions :
-
Solvent: DCM or anhydrous THF
-
Temperature: 0°C to RT
-
Time: 2–4 hours
Procedure :
The carboxylic acid is converted to an acyl chloride to enhance reactivity for subsequent amide formation:
Key Considerations :
Propargylamine Coupling
Reagents : Propargylamine, base (e.g., triethylamine)
Conditions :
-
Solvent: DCM or THF
-
Temperature: 0°C to RT
-
Time: 6–12 hours
Procedure :
The acyl chloride reacts with propargylamine to form the target carbamoyl group:
Yield : ~70–80% (based on similar amide couplings).
Alternative Methods
Direct Carbamate Formation via Isocyanate
Reagents : Propargyl isocyanate, Boc-protected cyclohexylamine
Conditions :
-
Solvent: DCM
-
Temperature: RT
-
Time: 8–24 hours
Procedure :
The Boc-protected amine reacts directly with propargyl isocyanate:
Challenges :
Reductive Amination Approach
Reagents : Cyclohexanone derivative, propargylamine, sodium cyanoborohydride
Conditions :
-
Solvent: Methanol
-
Temperature: RT
-
Time: 12–24 hours
Procedure :
A cyclohexanone intermediate undergoes reductive amination with propargylamine, followed by Boc protection:
Yield : ~60–70% (lower due to stereochemical control requirements).
Optimization and Industrial Considerations
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield |
|---|---|---|
| Solvent | DCM or THF | Minimizes side reactions |
| Base | Triethylamine | Neutralizes HCl, drives reaction |
| Temperature | 0°C (activation), RT (coupling) | Prevents decomposition |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid derivatives. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 1M HCl in THF (0°C to RT, 6h) | Cyclohexylamine derivative + CO₂ + tert-butanol | 78–85% | Acid-catalyzed nucleophilic acyl substitution; proceeds via a tetrahedral intermediate |
| 10% NaOH in EtOH (reflux, 4h) | Sodium carbonate + tert-butanol + cyclohexylamine | 92% | Base-mediated elimination with concurrent release of CO₂ |
The stereochemistry at the (1r,4r) positions remains intact during hydrolysis, as confirmed by chiral HPLC analysis.
Alkyne Functionalization via Click Chemistry
The terminal alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with azide-containing biomolecules or polymers.
| Reaction Partners | Catalyst System | Products | Applications |
|---|---|---|---|
| Benzyl azide | CuSO₄·5H₂O + sodium ascorbate | 1,4-disubstituted 1,2,3-triazole derivative | Bioconjugation, polymer synthesis |
| Poly(ethylene glycol) azide | TBTA ligand + Cu(I) | PEGylated cyclohexylcarbamate | Drug delivery systems |
Reaction efficiency depends on solvent polarity, with DMF/water (9:1) providing optimal yields (89–94%). The bulky cyclohexyl group does not sterically hinder triazole formation due to the linear geometry of the alkyne.
Cyclohexane Ring Functionalization
The trans-(1r,4r) cyclohexane scaffold undergoes selective epoxidation and hydroxylation under controlled conditions:
Epoxidation
Using m-CPBA in dichloromethane at −20°C, the double bond (if present in derivatives) forms an epoxide with >95% diastereoselectivity . This reaction is stereospecific, preserving the (1r,4r) configuration .
Oxidative Hydroxylation
Osmium tetroxide-mediated dihydroxylation introduces vicinal diols with syn-addition geometry :
Thermal Decomposition
At temperatures exceeding 200°C, the compound undergoes retro-carbamate decomposition:
TGA-DSC studies show a sharp exotherm at 218°C (ΔH = −187 kJ/mol), indicating energetic decomposition pathways.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces Norrish Type II cleavage of the carbamate carbonyl:
Quantum yield (Φ) measurements: 0.33 ± 0.02 at 25°C.
Comparative Reaction Kinetics
The table below contrasts key reaction rates with structural analogs:
| Reaction | tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate | tert-butyl N-[4-hydroxycyclohexyl]carbamate | tert-butyl N-(prop-2-yn-1-yl)carbamate |
|---|---|---|---|
| Acidic hydrolysis (t₁/₂) | 42 min | 68 min | 15 min |
| CuAAC rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | N/A | 3.8 × 10⁻³ |
| Thermal decomposition | 218°C | 245°C | 198°C |
Mechanistic Implications
-
Steric Effects : The bicyclic cyclohexyl system decelerates hydrolysis compared to linear analogs due to restricted access to the carbamate carbonyl .
-
Electronic Tuning : The electron-withdrawing propargylcarbamoyl group increases carbamate electrophilicity by 1.8× (Hammett σ⁺ = 0.76).
-
Conformational Control : Trans-diaxial conformation of the cyclohexane ring directs reaction stereochemistry, particularly in epoxidation and hydroxylation .
This comprehensive profile establishes this compound as a versatile intermediate for targeted synthesis and bioconjugation strategies .
Scientific Research Applications
Medicinal Chemistry
- Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in cell proliferation, potentially affecting cancer progression pathways. The structural features allow it to interact effectively with biological targets, making it a candidate for further pharmacological exploration.
- Anti-Inflammatory and Analgesic Effects : Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory properties. These effects may be mediated through modulation of neurotransmitter systems or inflammatory mediators.
- Enzyme Inhibition : The compound's ability to selectively bind to certain enzymes positions it as a potential therapeutic agent for diseases where enzyme inhibition is crucial. Its unique structure allows for modifications that could enhance efficacy or reduce side effects.
Materials Science
The reactivity of tert-butyl ((1R,4R)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate can be harnessed in materials science for the development of new polymers or coatings. The alkyne moiety can participate in coupling reactions that are valuable for creating complex materials with specific properties.
Cyclin-Dependent Kinase Inhibition
Compounds structurally related to this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs). CDKs play critical roles in regulating the cell cycle and are often targeted in cancer therapies. Modifications in the cyclohexane structure may enhance binding affinity to these kinases.
Neuropharmacological Applications
Research into carbamate derivatives has indicated their potential effects on neurological processes. The interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Reactivity :
- The propargyl carbamoyl group in the target compound enables alkyne-azide cycloaddition (click chemistry), absent in halogenated () or nitrated () analogs.
- Halogenated pyridines (e.g., 4-bromo-5-chloro in ) enhance halogen bonding with biological targets, improving binding affinity .
- Fluorinated aromatics () increase metabolic stability and membrane permeability .
Pharmacokinetic Properties :
- Piperazine-containing analogs () exhibit improved solubility due to the basic nitrogen, critical for PROTAC bioavailability .
- Methylthio groups () may reduce oxidative metabolism, extending half-life .
Synthetic Utility :
- The tert-butyl carbamate group is universally retained as a protective strategy, but yields vary significantly (43–92%) depending on steric hindrance from substituents (e.g., 92% in vs. 43% in ) .
Biological Activity
tert-Butyl ((1R,4R)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate is a synthetic compound classified under carbamates, notable for its unique structural features including a tert-butyl group and a cyclohexane derivative with an alkyne substituent. This compound has attracted attention in medicinal chemistry and materials science due to its potential biological activities.
The molecular formula of this compound is , and it exhibits reactivity associated with the carbamate functional group, which can undergo hydrolysis. This property allows for the formation of amines and carboxylic acids under acidic or basic conditions, making it versatile in organic synthesis .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Analgesic Properties : The compound may influence neurotransmitter systems involved in pain signaling, indicating potential use in pain management therapies .
Interaction Studies
Initial interaction studies have shown that this compound may interact with specific receptors or enzymes linked to pain signaling pathways. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are recommended for further elucidation of these interactions .
Comparative Analysis
The following table summarizes key findings related to the biological activity of related carbamate compounds:
Q & A
Basic: What are the optimal synthetic routes for preparing tert-Butyl ((1r,4r)-4-(prop-2-yn-1-ylcarbamoyl)cyclohexyl)carbamate?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Reductive Amination : Start with a cyclohexanone derivative (e.g., 4-aminocyclohexanone) and react it with tert-butyl carbamate under reductive conditions using NaHB(OAc)₃ in dichloromethane (DCM) to form the bicyclic carbamate intermediate .
Propagylation : Introduce the prop-2-yn-1-ylcarbamoyl group via coupling reactions. For example, activate the cyclohexyl amine with a coupling agent (e.g., EDC/HOBt) and react with propargylamine in anhydrous THF under nitrogen .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve high purity (>95%) .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
Key techniques include:
- 1H NMR : Look for characteristic signals:
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (e.g., C₁₅H₂₃N₂O₃: 291.17 g/mol) .
- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and alkyne C≡C stretch at ~2100–2260 cm⁻¹ .
Advanced: How can stereochemical contradictions in (1r,4r) configurations be resolved during synthesis?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase .
- X-ray Crystallography : Determine absolute configuration via single-crystal analysis. For example, highlights hydrogen-bonding networks that stabilize specific conformers, aiding stereochemical assignment .
- Optical Rotation : Compare experimental [α]D values with literature data for known enantiomers (e.g., (−)-(1R,4S) vs. (+)-(1S,4R)) .
Advanced: What molecular interactions govern the compound’s conformational stability?
Methodological Answer:
- Hydrogen Bonding : The carbamate NH forms intramolecular hydrogen bonds with the cyclohexyl carbonyl group, as observed in X-ray structures .
- Steric Effects : tert-Butyl groups enforce axial/equatorial preferences in the cyclohexane ring, minimizing steric clashes .
- π-π Interactions : Propargyl moieties may engage in weak interactions with aromatic systems in co-crystallized solvents .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to optimize geometries and analyze non-covalent interactions via NCI plots .
Basic: What storage conditions ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon) to avoid carbamate degradation .
- Light Sensitivity : Protect from UV exposure by wrapping containers in aluminum foil .
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the reductive amination step to induce stereoselectivity .
- Asymmetric Hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates with >90% enantiomeric excess (e.e.) .
- Dynamic Resolution : Leverage kinetic resolution during propagylation using chiral bases (e.g., cinchona alkaloids) .
Advanced: How to address discrepancies in NMR data between synthesized batches?
Methodological Answer:
- Purity Check : Analyze via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Solvent Effects : Record NMR in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆) and temperatures to minimize shifts .
- Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected signals (e.g., rotameric equilibria) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
